![molecular formula C9H6N4O3 B2885470 6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid CAS No. 1342973-32-3](/img/structure/B2885470.png)
6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” is a chemical compound with the empirical formula C5H4N2O3 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-oxo-1,6-dihydropyridines, which are structurally similar to the compound , has been reported in the literature . The general synthesis of these analogues began with the appropriately substituted ethyl acetoacetates . A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were also synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 .Molecular Structure Analysis
The molecular structure of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” can be represented by the InChI code: 1S/C5H4N2O3/c8-4-1-3 (5 (9)10)2-6-7-4/h1-2H, (H,7,8) (H,9,10) .Wissenschaftliche Forschungsanwendungen
Hepatitis C Virus Inhibition
6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid and its derivatives have shown promise in inhibiting the hepatitis C virus (HCV). Specifically, 5,6-Dihydroxypyrimidine-4-carboxylic acids are active site inhibitors of HCV NS5B polymerase. Research indicates that these compounds bind at the active site of the enzyme, suggesting potential for therapeutic applications in hepatitis C treatment (Stansfield et al., 2004).
Synthesis and Characterization in Coordination Chemistry
Studies have explored the synthesis and characterization of metal-organic complexes involving variants of 6-oxo-1,6-dihydro-pyrimidine derivatives. These compounds have been used to form oxidovanadium(IV) complexes with various carboxylic acids, demonstrating different behaviors in solid state and aqueous solutions. Such studies are significant in understanding the coordination chemistry and potential applications of these complexes (Koleša-Dobravc et al., 2014).
Antiallergic Properties
Derivatives of 6-oxo-1,6-dihydro-pyrimidine, such as 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, have been synthesized and studied for their antiallergic properties. These compounds have shown significant activity against passive cutaneous anaphylaxis in rats, indicating their potential as antiallergic agents (Juby et al., 1979).
Application in Coordination Polymers
This compound and its derivatives have been utilized in the construction of lanthanide-organic coordination polymers. These polymers exhibit interesting topologies and could have implications in materials science, particularly in the design of novel materials with specific magnetic properties (Liu et al., 2009).
Antimicrobial Applications
Some novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antibacterial and antifungal activities, suggesting potential uses in developing new antimicrobial agents (Shastri & Post, 2019).
Catalysis and Synthetic Applications
Research has also focused on the role of 6-oxo-1,6-dihydro-pyrimidine derivatives in catalysis and synthetic chemistry. For instance, one study explored a one-pot, three-component synthesis process using these compounds, highlighting their utility in the efficient and versatile synthesis of complex molecules (Abdelrazek et al., 2019).
Safety and Hazards
Zukünftige Richtungen
As for future directions, more research is needed to fully understand the potential applications and mechanisms of action of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid”. Given the interest in similar compounds as CDK5 inhibitors , it would be interesting to explore this compound’s potential in this area. Additionally, further studies could investigate its potential role in other biological processes or its use in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-11-7(13-8)6-1-2-10-4-12-6/h1-4H,(H,15,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRGZNOBMPOOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)

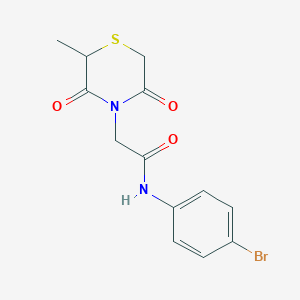
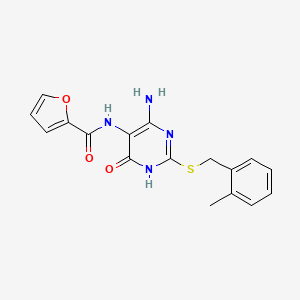
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)
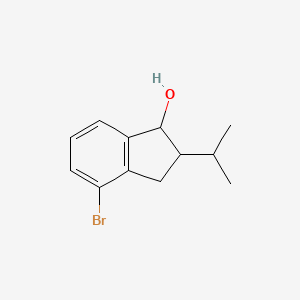
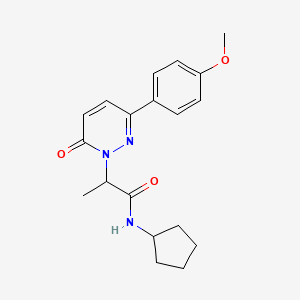
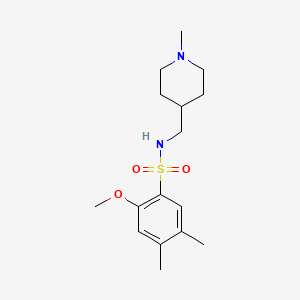
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)
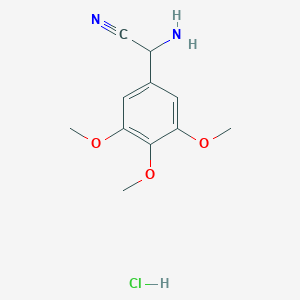
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)
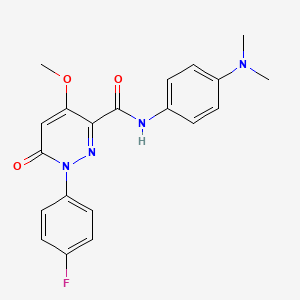
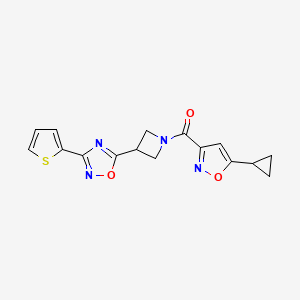
![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)